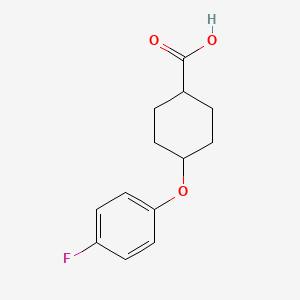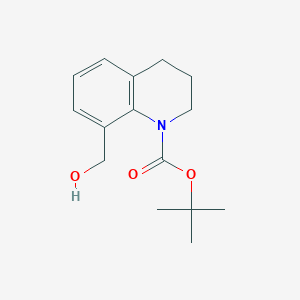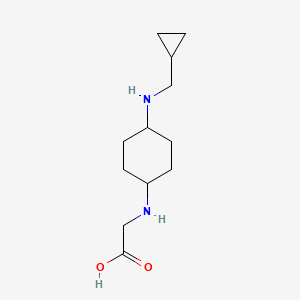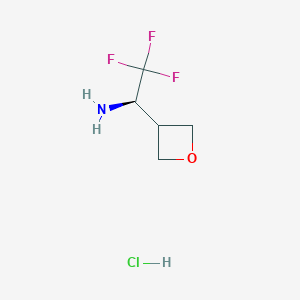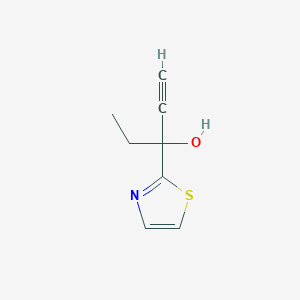
3-(Thiazol-2-yl)pent-1-yn-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Thiazol-2-yl)pent-1-yn-3-ol est un composé qui présente un cycle thiazole, un cycle à cinq chaînons contenant à la fois des atomes de soufre et d’azoteLe cycle thiazole est connu pour ses propriétés aromatiques et sa capacité à participer à diverses réactions chimiques, ce qui en fait un bloc de construction polyvalent en chimie synthétique .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 3-(Thiazol-2-yl)pent-1-yn-3-ol implique généralement la réaction d’alcools propargyliques avec des thioamides en présence d’un catalyseur au calcium(II). Cette méthode est connue pour son efficacité et son rendement élevé. Les conditions réactionnelles incluent souvent l’utilisation de triflate de calcium (Ca(OTf)2) comme catalyseur, qui facilite la formation du cycle thiazole .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour le this compound ne soient pas largement documentées, l’approche générale consiste à mettre à l’échelle les méthodes de synthèse en laboratoire. Cela inclut l’optimisation des conditions réactionnelles pour garantir un rendement et une pureté élevés, ainsi que la mise en œuvre de procédés à flux continu pour améliorer l’efficacité de la production .
Analyse Des Réactions Chimiques
Types de réactions
Le 3-(Thiazol-2-yl)pent-1-yn-3-ol peut subir divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés d’oxazole correspondants.
Réduction : Les réactions de réduction peuvent convertir la triple liaison dans la partie pent-1-yn en une double ou une simple liaison.
Substitution : Le cycle thiazole peut participer à des réactions de substitution électrophile et nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène (H2O2) et le permanganate de potassium (KMnO4).
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont souvent utilisés.
Principaux produits formés
Oxydation : Dérivés d’oxazole.
Réduction : Alcènes ou alcanes.
Substitution : Divers dérivés de thiazole substitués.
Applications De Recherche Scientifique
Le 3-(Thiazol-2-yl)pent-1-yn-3-ol a une large gamme d’applications en recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et antifongiques.
Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments, en particulier dans la conception de nouveaux produits pharmaceutiques avec des structures à base de thiazole.
Industrie : Utilisé dans la production de colorants, de biocides et d’autres produits chimiques industriels.
Mécanisme D'action
Le mécanisme d’action du 3-(Thiazol-2-yl)pent-1-yn-3-ol implique son interaction avec diverses cibles moléculaires. Le cycle thiazole peut interagir avec les enzymes et les récepteurs, modulant leur activité. Cette interaction peut conduire à l’inhibition ou à l’activation de voies biochimiques spécifiques, entraînant divers effets biologiques. Par exemple, il a été démontré que les dérivés de thiazole inhibent les enzymes impliquées dans la synthèse de la paroi cellulaire bactérienne, ce qui entraîne une activité antimicrobienne .
Comparaison Avec Des Composés Similaires
Composés similaires
- 3-(Furan-2-yl)pent-1-yn-3-ol
- 3-(Pyridin-2-yl)pent-1-yn-3-ol
- 3-(Oxazol-2-yl)pent-1-yn-3-ol
Unicité
Le 3-(Thiazol-2-yl)pent-1-yn-3-ol est unique en raison de la présence du cycle thiazole, qui confère des propriétés chimiques et biologiques distinctes. L’atome de soufre dans le cycle thiazole peut participer à des interactions uniques qui ne sont pas possibles avec les atomes d’oxygène ou d’azote présents dans des composés similaires comme les dérivés du furane ou de la pyridine. Cela fait du this compound un composé précieux pour diverses applications .
Propriétés
Formule moléculaire |
C8H9NOS |
|---|---|
Poids moléculaire |
167.23 g/mol |
Nom IUPAC |
3-(1,3-thiazol-2-yl)pent-1-yn-3-ol |
InChI |
InChI=1S/C8H9NOS/c1-3-8(10,4-2)7-9-5-6-11-7/h1,5-6,10H,4H2,2H3 |
Clé InChI |
VYTWYCVHCVHPDJ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C#C)(C1=NC=CS1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Azetidin-2-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11756052.png)
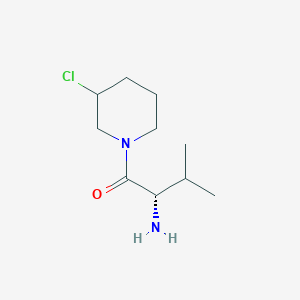
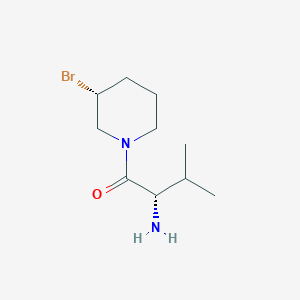
![(6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol](/img/structure/B11756080.png)
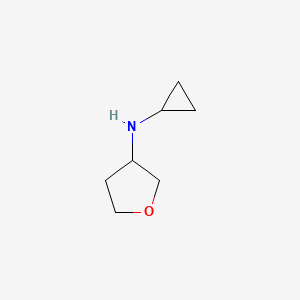
![3,3-Difluoro-1-oxa-7-azaspiro[4.5]decane](/img/structure/B11756089.png)

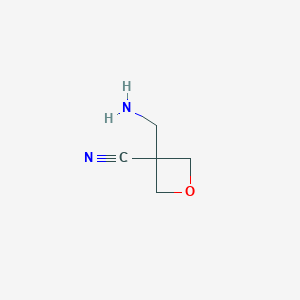
![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}(2-phenylethyl)amine](/img/structure/B11756095.png)
![ethyl N'-[(Z)-(2-chloro-6-fluorophenyl)methylideneamino]carbamimidothioate;hydrochloride](/img/structure/B11756103.png)
